molecular formula C15H12FN5O3S2 B2878801 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034403-57-9

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2878801
CAS No.: 2034403-57-9
M. Wt: 393.41
InChI Key: VVLFPNUKZYGQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a bis-heterocyclic carboxamide featuring two fused benzo[c][1,2,5]thiadiazole (BTD) rings. The core structure is distinguished by:

  • Fluorine substitution at position 6 of the first BTD ring, which may enhance metabolic stability and electron-withdrawing effects.
  • Methyl groups at positions 1 and 3 of the sulfonamide-modified BTD ring (2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole), contributing to steric bulk and solubility modulation.

This compound’s design leverages sulfur-containing heterocycles, which are prevalent in pharmaceuticals for their bioisosteric properties and metabolic resistance .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O3S2/c1-20-13-6-9(16)11(7-14(13)21(2)26(20,23)24)17-15(22)8-3-4-10-12(5-8)19-25-18-10/h3-7H,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLFPNUKZYGQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of functional groups. The process may utilize various organic reactions such as condensation and cyclization to achieve the desired structure. While specific synthetic routes for this compound are not extensively documented in current literature, related compounds in the benzothiadiazole family often follow similar synthetic pathways.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance, compounds from the same family have been evaluated for their ability to inhibit PD-L1 (Programmed Death-Ligand 1), a key protein involved in cancer immune evasion. One study highlighted a related compound with an IC50 value of 1.8 nM against PD-L1, suggesting that similar derivatives may exhibit potent anticancer activities through modulation of immune checkpoints .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiadiazole derivatives has been explored through their effects on cyclooxygenase (COX) enzymes. Compounds have shown selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects. In vitro studies have demonstrated that certain derivatives can achieve IC50 values as low as 0.04 μM for COX-2 inhibition . These findings suggest that this compound may possess similar anti-inflammatory effects.

Mechanistic Insights

The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. For example:

  • COX Inhibition : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins.
  • PD-L1 Interaction : Compounds that inhibit PD-L1 can enhance T-cell responses against tumors by preventing the PD-1/PD-L1 interaction.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Study Compound Activity IC50 Value
Study ACompound L7PD-L1 Inhibition1.8 nM
Study BCompound 10aCOX-2 Inhibition0.04 μM
Study CCompound 13aAnalgesic Activity51% protection

These studies highlight the promising biological activities associated with compounds structurally similar to this compound.

Comparison with Similar Compounds

Structural Analogues with Benzo[c][1,2,5]thiadiazole Moieties
Compound Name Core Structure Key Substituents Reported Properties/Activity
Target Compound Two BTD rings 6-Fluoro, 1,3-dimethyl, 2,2-dioxido, carboxamide linkage Not reported in evidence
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-BTD-1-yl)ethyl]thiophene-2-carboxamide BTD + thiophene-carboxamide 6-Fluoro, 3-methyl, 2,2-dioxido, thiophene-carboxamide Enhanced solubility due to thiophene
ND-11543 (imidazo[2,1-b]thiazole-5-carboxamide) Imidazothiazole + BTD Trifluoromethylpyridinyl piperazine, fluoro substituent Anti-tuberculosis activity (MIC: 0.2 µM)

Key Observations :

  • The target compound’s bis-BTD architecture contrasts with hybrid structures like ND-11543, which combines imidazothiazole and BTD moieties. The dual BTD system may improve π-π stacking in target binding but reduce solubility compared to ND-11543’s flexible piperazine linker .
  • The 6-fluoro substituent is shared with ’s compound, suggesting a common strategy to optimize electronic effects and metabolic stability .
Substituent-Driven Modifications
  • Methyl vs. Trifluoromethyl Groups: compounds (e.g., ND-11564) use trifluoromethyl phenoxy groups for lipophilicity and protease resistance, whereas the target compound employs methyl groups for milder steric effects .
  • Carboxamide Linkage : Unlike ’s 1,3,4-thiadiazole derivatives (e.g., 6a–g), which prioritize hydrogen-bonding via thioamide groups, the target compound’s carboxamide linkage balances rigidity and polarity .
Pharmacological Implications (Inferred)
  • Fluorine and Sulfonamide Groups : The 6-fluoro and 2,2-dioxido groups may mimic ’s compound, which showed improved solubility and stability in preclinical models .
  • Dual BTD Cores: This design could enhance target engagement (e.g., kinase or protease inhibition) compared to single-heterocycle analogues like ’s nitrobenzo[d][1,3]dioxolyl methanone derivatives .
Table 1: Comparative Physicochemical Properties
Property Target Compound Compound ND-11543
Molecular Weight ~490 g/mol (estimated) 464.83 g/mol 546.51 g/mol
LogP (Predicted) 3.2–3.8 (highly lipophilic) 2.9 4.1
Hydrogen Bond Donors 2 (amide NH) 1 3
Table 2: Structural Features Influencing Bioactivity
Feature Target Compound Similar Compounds Impact
Fluorine Substituent 6-Fluoro on BTD 6-Fluoro in Enhanced metabolic stability
Sulfonamide Group 2,2-Dioxido modification Thiomorpholine 1,1-dioxide Solubility and oxidative stability
Rigid Carboxamide Bis-BTD linkage Imidazothiazole-amide Improved target binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.